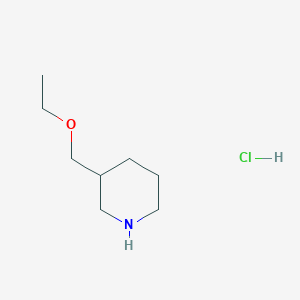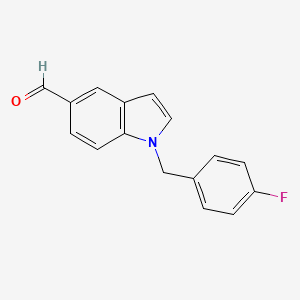
1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde
Descripción general
Descripción
1-(4-Fluorobenzyl)-1H-indole-5-carbaldehyde (4F-Indole-5-carbaldehyde) is an organic compound with a wide range of scientific and industrial applications. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound has been extensively studied due to its unique structure and properties, and its potential applications in the fields of chemistry, pharmacology, and biochemistry.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis : A study on a similar compound, 1-(4-tert-Butylbenzyl)-1H-indole-3-carbaldehyde, revealed insights into its crystal structure. The indole ring system in this compound is nearly planar and forms a specific dihedral angle with the benzyl ring, which could be relevant for the properties of 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde as well (Sonar, Parkin, & Crooks, 2006).
Potential as P450 Aromatase Inhibitors : Research has demonstrated that compounds like 1-(halobenzyl)-1H-indoles show inhibitory activity against P450arom, a key enzyme in steroid biosynthesis. This suggests potential applications in hormonal regulation or cancer treatment (Marchand et al., 1998).
Hepatitis B Virus Inhibition : A study on a structurally similar compound, 8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one, showed that it has nanomolar inhibitory activity against Hepatitis B virus (HBV). This indicates that 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde might have similar antiviral properties (Ivashchenko et al., 2019).
Fluorescent Sensor for Hydrogen Sulfate Ion : A study on indole-based receptors, including those derived from 1H-indole-3-carbaldehyde, shows their application as selective turn-on fluorescent sensors. This could indicate potential for 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde in sensor technology (Wan et al., 2014).
Applications in Organic Synthesis : The compound's close relatives have been used in the synthesis of various heterocyclic compounds. These methodologies could be applied to 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde for creating novel organic molecules (Mikhaleva et al., 2006).
Propiedades
IUPAC Name |
1-[(4-fluorophenyl)methyl]indole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO/c17-15-4-1-12(2-5-15)10-18-8-7-14-9-13(11-19)3-6-16(14)18/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDRVCCWVXZXRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


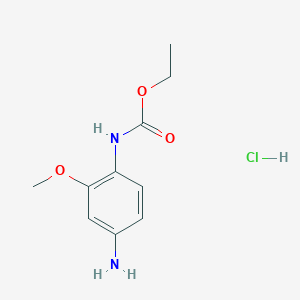
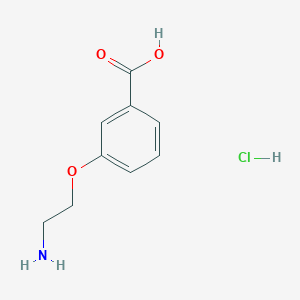
![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)
![{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride](/img/structure/B1318280.png)

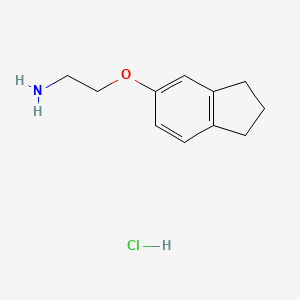
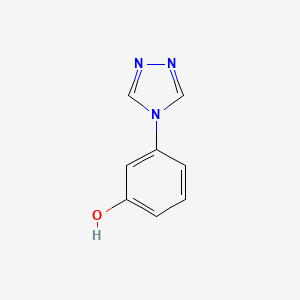
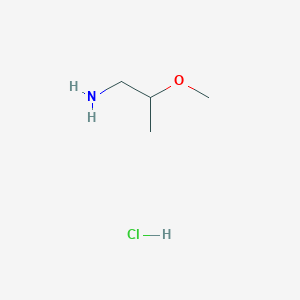
![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)


